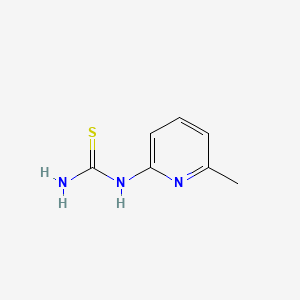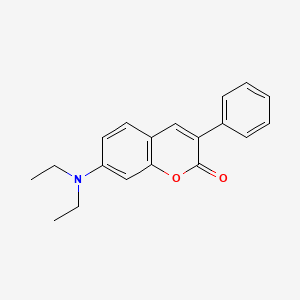
2-Propanol, 1-(2-propenyloxy)-
Descripción general
Descripción
2-Propanol, 1-(2-propenyloxy)-, also known as 1-prop-2-enoxypropan-2-ol or propylene glycol 1-allyl ether, is a chemical compound with the molecular formula C6H12O2. It is characterized by a three-carbon chain with a hydroxyl group and an ether linkage to a propenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propanol, 1-(2-propenyloxy)- can be synthesized through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed in the presence of an alkali hydroxide to form alcohols.
Hydration of Alkenes: Direct hydration of alkenes in the presence of a catalyst or indirect hydration through the addition of sulfuric acid followed by hydrolysis.
Hydroboration of Alkenes: Alkenes treated with diborane followed by oxidation with alkaline hydrogen peroxide yield alcohols.
Grignard Synthesis: Interaction of Grignard reagents with suitable carbonyl compounds can produce primary, secondary, and tertiary alcohols.
Industrial Production Methods
Industrial production of 2-Propanol, 1-(2-propenyloxy)- typically involves the hydration of propylene oxide in the presence of an acid catalyst. This method is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Esterification: Reaction with carboxylic acids to form esters.
Ether Cleavage: Under strong acidic or basic conditions, the ether linkage can be cleaved to form propanol and allyl alcohol.
Common Reagents and Conditions
Oxidizing Agents: Methyl (trifluoromethyl)dioxirane for oxidation reactions.
Acids and Bases: Strong acids or bases for ether cleavage.
Major Products
Ketones and Aldehydes: From oxidation reactions.
Esters: From esterification reactions.
Propanol and Allyl Alcohol: From ether cleavage.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(2-propenyloxy)- is used in various scientific research fields:
Synthetic Chemistry: Used in the synthesis of derivatives and intermediates.
Oxidation Processes: Studied for its oxidation to corresponding ketones.
Enzymatic Conversions: Used in the enzymatic conversion of aryl ketones and 2-alkanones to chiral alcohols.
Kinetics of Oxidation: Research on the kinetics of oxidation by agents like potassium tetraoxoferrate (VI).
Resolution of Alcohols: Enzymatic acylation for the resolution of primary alcohols.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(2-propenyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ether linkage and propenyl group contribute to its unique chemical behavior, allowing it to undergo specific reactions such as oxidation and esterification.
Comparación Con Compuestos Similares
2-Propanol, 1-(2-propenyloxy)- can be compared with similar compounds such as:
1-Propoxy-2-propanol: Similar in structure but with a propoxy group instead of a propenyloxy group.
Propylene Glycol 1-Allyl Ether: Another name for 2-Propanol, 1-(2-propenyloxy)-.
1-Phenyl-1-Propanol: Used in synthetic studies and computational methods.
The uniqueness of 2-Propanol, 1-(2-propenyloxy)- lies in its combination of a hydroxyl group, ether linkage, and propenyl group, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1-prop-2-enoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXVNXBZXMHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880762 | |
| Record name | 2-propanol, 1-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21460-36-6 | |
| Record name | Propylene glycol 1-allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-propanol, 1-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyloxy-propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 1-ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRB8092KPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)








